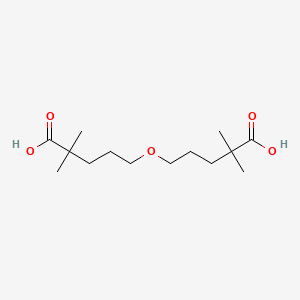![molecular formula C8H8BrN3S B12556687 Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- CAS No. 191938-96-2](/img/structure/B12556687.png)
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- is a chemical compound known for its unique structure and properties This compound is part of the hydrazinecarbothioamide family, which is characterized by the presence of a hydrazine group attached to a carbothioamide moiety The (E)- configuration indicates the specific geometric arrangement of the substituents around the double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- typically involves the condensation of hydrazinecarbothioamide with 2-bromobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cancer cell death . Additionally, its antimicrobial activity is believed to result from its interaction with microbial enzymes, leading to the disruption of essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarbothioamide, 2-[(2-chlorophenyl)methylene]-, (E)-
- Hydrazinecarbothioamide, 2-[(2-fluorophenyl)methylene]-, (E)-
- Hydrazinecarbothioamide, 2-[(2-iodophenyl)methylene]-, (E)-
Uniqueness
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives.
Propiedades
Número CAS |
191938-96-2 |
|---|---|
Fórmula molecular |
C8H8BrN3S |
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
[(2-bromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8BrN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
Clave InChI |
IWCKHKPTELYTJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=S)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)
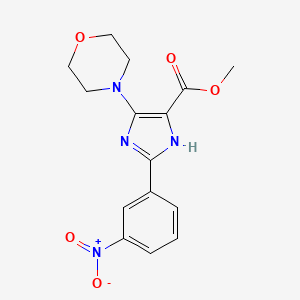
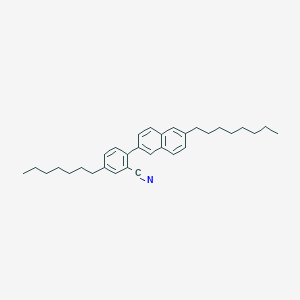
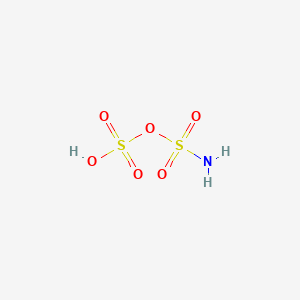

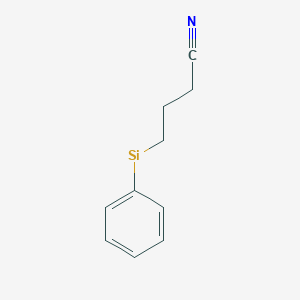
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

